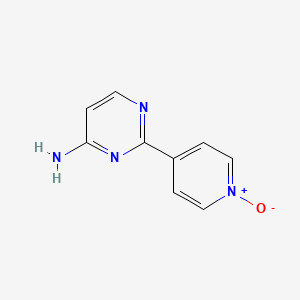

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61310-48-3 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C9H8N4O/c10-8-1-4-11-9(12-8)7-2-5-13(14)6-3-7/h1-6H,(H2,10,11,12) |

InChI Key |

WOFFHNPACQWVAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CC=[N+](C=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide and Its Structural Analogues

Strategic Approaches to Pyridine (B92270) N-Oxide Formation

The synthesis of the pyridine N-oxide core is a foundational step. Pyridine N-oxides are valuable intermediates in heterocyclic chemistry because the N-oxide group alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. semanticscholar.orgresearchgate.net

Direct Oxidation of Pyridine Precursors

The most common method for preparing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. arkat-usa.org This transformation can be achieved using various oxidizing agents. Peracids, such as m-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose. arkat-usa.org Another classical method involves the use of hydrogen peroxide in acetic acid. arkat-usa.org

More contemporary and safer methods have also been developed. For instance, the urea-hydrogen peroxide adduct offers a stable and easy-to-handle oxidizing agent for the N-oxidation of pyridines. google.com Metal-based catalytic systems, such as those using methyltrioxorhenium (MTO), can efficiently catalyze the oxidation with hydrogen peroxide, often requiring only small catalyst loadings. arkat-usa.org The choice of oxidant can be influenced by the presence of other functional groups in the pyridine precursor to ensure chemoselectivity. scripps.edu

| Oxidizing Agent | Description | Reference(s) |

| Hydrogen Peroxide / Acetic Acid | A traditional and effective method for N-oxidation. | arkat-usa.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | A common peracid used for the oxidation of pyridines. | arkat-usa.org |

| Urea-Hydrogen Peroxide (UHP) | A safer, solid-form oxidant, easy to handle for large-scale production. | google.com |

| Methyltrioxorhenium (MTO) / H₂O₂ | A catalytic system that allows for efficient oxidation with low catalyst loading. | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | An alternative to aqueous H₂O₂, used with catalysts like perrhenic acid. | arkat-usa.org |

Synthetic Routes for Substituted Pyridine N-Oxides

Creating substituted pyridine N-oxides can be achieved either by starting with an already substituted pyridine or by functionalizing the pyridine N-oxide ring directly. The N-oxide moiety activates the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for electrophilic substitution. scripps.edu More significantly for the synthesis of the target molecule, the N-oxide group facilitates C-H functionalization at the C2 position. acs.org

Palladium-catalyzed direct arylation reactions are a powerful method for introducing aryl groups at the 2-position of pyridine N-oxides. acs.orgfu-berlin.de This approach uses a pyridine N-oxide and an aryl halide (like an aryl bromide) in the presence of a palladium catalyst and a suitable base to form 2-arylpyridine N-oxides with high regioselectivity. acs.org This method is particularly relevant as it provides a direct route to couple the pyridine N-oxide ring with other heterocyclic systems. fu-berlin.dersc.org

Alkylated pyridine N-oxides can be synthesized through the regio- and stereoselective addition of Grignard reagents, which typically add to the C2 position. acs.orgorganic-chemistry.org The resulting intermediates can then be aromatized to yield the substituted pyridine N-oxide. acs.org

Synthetic Pathways to Aminopyrimidine Ring Systems

The aminopyrimidine moiety is another critical component of the target structure. Its synthesis involves forming the core pyrimidine (B1678525) ring and ensuring the presence of an amino group at the C4 position.

Cyclization Reactions for Pyrimidine Core Construction

The principal synthesis of the pyrimidine ring system involves the cyclization of a three-carbon dielectrophile with a compound containing an N-C-N fragment. wikipedia.orgnih.gov A common and versatile approach is the reaction of β-dicarbonyl compounds with amidines, which leads to the formation of 2-substituted pyrimidines. wikipedia.org The use of guanidine (B92328) in this condensation reaction is particularly noteworthy as it directly installs an amino group at the 2-position of the pyrimidine ring. wikipedia.orgnih.gov

Multicomponent reactions, such as the Biginelli reaction, also provide efficient pathways to highly functionalized pyrimidine derivatives. wikipedia.orgmdpi.com Modern synthetic methods often employ catalysts to improve yields and reaction conditions. For example, copper-catalyzed cyclization of ketones with nitriles offers a general and economical route to diverse pyrimidines. mdpi.comorganic-chemistry.org

| Reaction Type | Reactants | Product Feature | Reference(s) |

| Principal Synthesis | β-Dicarbonyl compound + Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| Principal Synthesis | β-Dicarbonyl compound + Guanidine | 2-Aminopyrimidine (B69317) | wikipedia.orgnih.gov |

| Principal Synthesis | β-Dicarbonyl compound + Urea | 2-Pyrimidinone | wikipedia.org |

| Copper-Catalyzed Cyclization | Ketone + Nitrile | Polysubstituted Pyrimidine | mdpi.comorganic-chemistry.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinone/-thione | mdpi.com |

Introduction of Amino Functionality into Pyrimidine Scaffolds

The amino group can be introduced either during the ring formation or by subsequent functionalization of a pre-formed pyrimidine ring. As mentioned, using guanidine in a cyclization reaction directly yields a 2-aminopyrimidine. nih.gov

For introducing an amino group at the C4 position, nucleophilic substitution reactions are common. A leaving group at the C4 position, such as a halogen or a sulfonyl group, can be displaced by an amine. A new method for the amination of the 4-position of pyrimidine nucleosides involves the conversion of uridines into quaternary ammonium (B1175870) intermediates, which are then treated with ammonia. nih.gov

Direct C-H amination offers a more atom-economical approach. Recent advances have enabled the C2-selective amination of pyrimidines through the design of specific reagents that proceed via pyrimidinyl iminium salt intermediates. acs.orgresearchgate.net While this particular method targets the C2 position, similar principles of activating the pyrimidine ring can be applied for functionalization at other positions. The replacement of a hydrogen atom at the C4 position can occur via an addition-elimination mechanism. nih.gov

Coupling Methodologies for Assembling the 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide Framework

The final and most critical stage is the convergent assembly of the two heterocyclic components. This typically involves a cross-coupling reaction to form the C-C bond between the C2 position of the pyridine N-oxide and the C2 position of the aminopyrimidine.

A highly effective strategy for this transformation is the palladium-catalyzed direct C-H arylation of pyridine N-oxides. acs.orgrsc.org In this scenario, the pyridine N-oxide itself acts as a substrate, where the N-oxide group directs the regioselective activation of the C2-H bond. fu-berlin.de This activated intermediate can then couple with a suitable pyrimidine derivative, such as a 2-halopyrimidine or a pyrimidine boronic ester. rsc.org This method avoids the often problematic preparation of 2-metallated pyridines and benefits from the use of readily available pyridine N-oxides. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand, and a base like potassium carbonate. acs.org

An alternative, though potentially less direct, route could involve a Suzuki-Miyaura cross-coupling reaction. researchgate.net This would require the synthesis of a 2-halopyridine N-oxide and a 4-aminopyrimidine-2-boronic acid (or ester), or vice versa. The subsequent coupling would be mediated by a palladium catalyst.

A documented synthesis of a structural analogue, 4-amino-2-(2-pyridinyl)pyridine-N-oxide, was achieved through the catalytic hydrogenation of 4-nitro-2-(2-pyridinyl)pyridine-N-oxide using palladium on charcoal. prepchem.com This demonstrates that the core framework can be assembled first, followed by modification of a functional group (in this case, reduction of a nitro group to an amine) on the pyridine N-oxide ring to yield the final product. prepchem.com This suggests a viable synthetic pathway where 4-nitro-2-(4-aminopyrimidin-2-yl)pyridine 1-oxide could be synthesized via a coupling reaction and then reduced to the target compound.

| Coupling Reaction | Pyridine Component | Pyrimidine Component | Key Features | Reference(s) |

| Direct C-H Arylation | Pyridine N-oxide | 2-Halo-4-aminopyrimidine | Pd-catalyzed; N-oxide acts as a directing and activating group for C2-H bond. | acs.orgfu-berlin.dersc.org |

| Suzuki-Miyaura Coupling | 2-Halopyridine N-oxide | 4-Aminopyrimidine-2-boronic acid/ester | Pd-catalyzed cross-coupling of a halide with a boronic acid derivative. | researchgate.net |

| Suzuki-Miyaura Coupling | Pyridine N-oxide-2-boronic acid/ester | 2-Halo-4-aminopyrimidine | An alternative combination for Suzuki-Miyaura coupling. | researchgate.net |

Cross-Coupling Reactions for Heteroaromatic Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic and heteroaromatic rings. The synthesis of the target molecule can be envisioned through the coupling of a suitably functionalized pyridine 1-oxide with an aminopyrimidine derivative. For instance, a Negishi or Suzuki coupling reaction could be employed, pairing a 4-halopyridine 1-oxide with an organozinc or organoboron derivative of 4-aminopyrimidine (B60600), respectively.

Conversely, the Buchwald-Hartwig amination provides a route for forming C-N bonds. While not directly forming the core C-C linkage of the target molecule, related methodologies are crucial for synthesizing precursors. For example, the coupling of primary amines with chloropyridines is efficiently catalyzed by palladium complexes with sterically hindered Josiphos ligands. nih.gov This approach could be used to synthesize aminopyridine precursors.

The choice of catalyst and ligand is critical for achieving high yields and selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov Such ligand-controlled selectivity could be instrumental in synthesizing complex analogues. nsf.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Conditions for Heteroaromatic Linkages

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloropyridine 1-oxide + Pyrimidin-4-ylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | Variable |

| 4-Iodopyridine 1-oxide + 4-Aminopyrimidine-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Variable |

| 2-Chloro-4-aminopyrimidine + Pyridine-4-boronic acid 1-oxide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Variable |

Note: This table presents plausible reaction conditions based on established methodologies for analogous systems.

Directed Functionalization Strategies

The pyridine N-oxide moiety is a versatile directing group in C-H functionalization reactions. researchgate.net It activates the C2 and C4 positions of the pyridine ring towards both electrophilic and nucleophilic attack. wikipedia.org This enhanced reactivity can be harnessed to introduce the aminopyrimidine substituent directly onto the pyridine 1-oxide core.

Recent developments in photoredox catalysis have utilized pyridine N-oxides as hydrogen atom transfer (HAT) precursors for the functionalization of aliphatic C-H bonds. nih.gov While this applies to alkylation, the underlying principle of activating the pyridine N-oxide could be adapted for arylation reactions. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates is a known transformation that yields 2-aryl pyridine N-oxides, which can be subsequently deoxygenated if required. semanticscholar.org

Derivatization and Post-Synthetic Modification of this compound

Once synthesized, the title compound offers multiple sites for further chemical modification, allowing for the generation of a library of derivatives. These modifications can be targeted at the N-oxide functional group, the aminopyrimidine moiety, or the aromatic rings themselves.

Reactions at the Pyridine N-Oxide Oxygen Atom

The oxygen atom of the pyridine N-oxide is a key site for chemical transformations. It can be removed (deoxygenation) or can participate in reactions that lead to functionalization of the pyridine ring.

Deoxygenation to the parent pyridine can be achieved using various reagents, such as phosphorus trichloride (B1173362) or catalytic hydrogenation. youtube.com This step is often performed after the N-oxide has served its purpose as a directing or activating group.

The N-oxide can also be activated by electrophiles like acetic anhydride (B1165640) or phosphorus oxychloride. This activation facilitates nucleophilic attack at the C2 or C4 positions of the pyridine ring. wikipedia.org For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org

Table 2: Common Reactions Involving the Pyridine N-Oxide Moiety

| Reagent | Product Type | Conditions |

| PCl₃ or Zn/AcOH | Deoxygenated Pyridine | Mild, often room temperature |

| Acetic Anhydride | 2-Acetoxypyridine derivative | Heating |

| POCl₃ | 2- or 4-Chloropyridine derivative | Heating |

| H₂/Pd-C | Deoxygenated Pyridine | Hydrogen atmosphere |

Transformations of the Aminopyrimidine Moiety

The 4-amino group on the pyrimidine ring is a versatile handle for derivatization. Standard reactions for primary amines, such as acylation, sulfonylation, and alkylation, can be readily applied. For instance, new sulfonamide derivatives have been synthesized from similar 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffolds. nih.gov

The pyrimidine ring itself can undergo transformations. For example, aerobic coupling of 2-aminopyrimidines with trans-chalcones, catalyzed by superparamagnetic nanoparticles, leads to the formation of fused aroylimidazo[1,2-a]pyrimidines. nih.gov This demonstrates the potential for building more complex heterocyclic systems from the aminopyrimidine core. Additionally, the synthesis of steroidal pyrimidine N-oxides has been achieved through the cyclization of N-acyl derivatives of β-amino-α,β-unsaturated ketones with hydroxylamine, indicating the versatility of pyrimidine synthesis and modification. cdnsciencepub.com

Regioselective Functionalization of the Pyridine and Pyrimidine Rings

The electronic properties of the interconnected pyridine 1-oxide and aminopyrimidine rings govern the regioselectivity of further functionalization. The pyridine N-oxide group activates the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack, although the latter is less common. The amino group on the pyrimidine ring is a strong activating group, directing electrophilic substitution to the C5 position.

This differential reactivity allows for selective modifications. For example, halogenation of a pyridine N-oxide can be highly regioselective for the 2-position under specific conditions. youtube.com Conversely, electrophilic aromatic substitution would be expected to occur on the pyrimidine ring at the position ortho to the amino group. The development of photocatalytic methods using pyridine N-oxides as hydrogen atom transfer reagents also opens avenues for regioselective C-H functionalization of heteroarenes. rsc.org

Reaction Mechanisms and Reactivity Studies of 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide

Mechanistic Insights into N-Oxide Reactivity (e.g., Oxygen Transfer, Rearrangements)

The pyridine (B92270) N-oxide moiety is a versatile functional group known for its unique reactivity, which differs significantly from the parent pyridine. scripps.edu It can participate in several key reaction types, including oxygen transfer and characteristic rearrangements.

Oxygen Transfer: The N-O bond can act as an oxygen source, making pyridine N-oxides effective oxidants in various transformations. arkat-usa.org This capability is harnessed in processes like the oxidation of C-H bonds, where the N-oxide transfers its oxygen atom to a substrate, often mediated by a metal catalyst or electrochemical methods. acs.org Mechanistic studies suggest these reactions can proceed through a hydrogen atom transfer (HAT) pathway, generating radical intermediates that are subsequently converted to the oxidized products. acs.org

Rearrangements: Pyridine N-oxides are prone to rearrangement reactions, most notably the Boekelheide rearrangement. This reaction typically occurs when an α-alkylpyridine N-oxide is treated with an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism commences with the acylation of the N-oxide oxygen. This is followed by deprotonation of the α-carbon and a subsequent nih.govnih.gov-sigmatropic rearrangement, which ultimately yields a functionalized pyridyl carbinol after hydrolysis. wikipedia.orgchemtube3d.com While the subject molecule lacks an α-alkyl group on the pyridine ring, analogous rearrangements have been studied in pyrimidine (B1678525) N-oxides, where the reaction can proceed, at least partially, through radical intermediates. nih.govresearchgate.net This suggests that under certain conditions, the N-oxide could facilitate complex structural modifications.

Another key reaction is deoxygenation, which reverts the N-oxide to the parent pyridine. This can be achieved with various reducing agents. A notable chemoselective method involves palladium-catalyzed transfer oxidation using triethylamine, which tolerates a wide range of other functional groups. organic-chemistry.org

Table 1: General Reactivity of the Pyridine N-Oxide Moiety

| Reaction Type | Reagents/Conditions | Outcome | Mechanism Highlights |

|---|---|---|---|

| Oxygen Transfer | Metal Catalysts, Electrochemical Oxidation | Oxidation of substrates (e.g., benzylic C-H bonds) | Hydrogen Atom Transfer (HAT) acs.org |

| Boekelheide Rearrangement | Acetic Anhydride (Ac₂O), TFAA | Functionalization of α-alkyl groups | Acylation followed by nih.govnih.gov-sigmatropic shift wikipedia.orgchemtube3d.com |

| Deoxygenation | Pd(OAc)₂/dppf, Et₃N | Formation of parent pyridine | Palladium-catalyzed transfer oxidation organic-chemistry.org |

| Nucleophilic Addition | Isocyanides, TMSOTf | Amination at the C2 position | Reissert-Henze-type reaction nih.govnih.gov |

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes its reactivity comparable to that of 1,3-dinitrobenzene, rendering it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. researchgate.net

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAr) is significantly more facile on a pyrimidine ring than on a pyridine ring. researchgate.net Attack generally occurs at the electron-poor C2, C4, and C6 positions. In 4-(4-aminopyrimidin-2-yl)pyridine 1-oxide, the C2 position is blocked by the pyridine substituent. Therefore, the C4 and C6 positions are the primary sites for nucleophilic attack. The amino group at C4 is a poor leaving group, but the C6 position remains a potential site for substitution if a suitable leaving group were present. Studies on related aminopyrimidines show that nucleophilic displacement reactions, such as those involving sulfite, can proceed through a multi-step addition-elimination (SNAE) mechanism. acs.org This involves the initial addition of the nucleophile to the ring, forming a stable Meisenheimer-like intermediate, before the elimination of a leaving group. chemrxiv.orgnih.gov

Electrophilic Reactivity: Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and, when forced under harsh conditions, occurs at the C5 position, which is the least electron-deficient carbon atom. researchgate.net However, the reactivity is heavily influenced by the substituents present on the ring.

Role of the Amino Group in Modulating Reactivity and Selectivity

The amino group at the C4 position plays a crucial role in modulating the electronic properties and reactivity of the pyrimidine ring.

Directing Effects and Reactivity: The amino group is a potent nucleophile itself and can undergo reactions like acylation or alkylation. libretexts.org In electrophilic substitution reactions, the -NH₂ group is a strong ortho-, para-directing and activating group. byjus.com In the context of the pyrimidine ring, this activating effect makes electrophilic attack at the C5 position more feasible than in an unsubstituted pyrimidine. However, the high reactivity of aromatic amines can be problematic, often leading to multiple substitutions. byjus.com Furthermore, in strongly acidic media used for reactions like nitration, the amino group can be protonated to form an -NH₃⁺ group. This protonated form is strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of any substitution. sapub.org

Table 2: Predicted Reactivity Sites on the Pyrimidine Ring

| Position | Predicted Reactivity | Influencing Factors |

|---|---|---|

| C4 | Site of amino group; potential for hydrolysis to a carbonyl. umich.edu | Activated by the pyrimidine nitrogens. |

| C5 | Favored site for electrophilic attack. | Activated by the C4-amino group. byjus.com |

| C6 | Potential site for nucleophilic attack. | Electron-deficient nature of the pyrimidine ring. researchgate.net |

| Amino Group (N-H) | Nucleophilic; can undergo alkylation/acylation. Prone to protonation in acid. | Presence of a basic nitrogen with a lone pair. libretexts.org |

Exploration of Novel Reaction Pathways Enabled by the Hybrid Structure

The unique juxtaposition of the pyridine N-oxide, aminopyrimidine, and the connecting pyridyl ring enables novel and complex reaction pathways not observable in the individual components. The structure can be viewed as a functionalized bipyridine, a class of compounds known for its ability to chelate metals.

Intramolecular Transformations: The molecule's architecture is well-suited for intramolecular reactions. For instance, a reaction initiated at the N-oxide, such as acylation during a Boekelheide-type reaction, could be followed by an intramolecular nucleophilic attack from the amino group or the C5 position of the pyrimidine ring. This could lead to the formation of novel, rigid, fused heterocyclic systems. The synthesis of various pyridine-fused heterocycles is a significant area of research due to their valuable biological and material properties. ias.ac.in

Metal-Catalyzed Cross-Coupling: The pyrimidine moiety can be arylated through well-established palladium- or nickel-catalyzed cross-coupling reactions. nih.gov The hybrid structure of this compound could serve as a unique ligand in such catalytic processes. The bipyridyl-like core can coordinate to a metal center, while the N-oxide and amino functionalities remain available to participate in or direct subsequent chemical transformations. For example, the N-oxide could function as an internal oxidant in a catalytic cycle.

Photochemical Reactions: Heteroaromatic N-oxides are known to undergo photochemical rearrangements, often proceeding through high-energy intermediates like oxaziridines, leading to ring contraction or enlargement products. wur.nl The excited state of the molecule could lead to deoxygenation or complex isomerizations, potentially involving both the pyridine and pyrimidine rings, opening pathways to unique molecular scaffolds. wur.nl

Computational and Theoretical Chemistry of 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide

Quantum Chemical Analysis of Electronic Structure and Bonding

A thorough investigation into the electronic makeup of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide would be foundational. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for this purpose. derpharmachemica.comresearchgate.net

Molecular Orbitals and Frontier Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. researchgate.net For this compound, analysis would reveal the distribution of these frontier orbitals. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Conformational Analysis and Tautomeric Equilibria

The bond connecting the pyrimidine (B1678525) and pyridine (B92270) rings allows for rotational freedom, leading to different possible conformations. Computational analysis would identify the most stable conformer(s) by calculating the potential energy surface as a function of the dihedral angle between the two rings. In molecules with multiple nitrogen atoms, particularly in aminopyrimidine derivatives, the possibility of tautomerism exists. core.ac.uk Theoretical calculations are essential to determine the relative energies of different tautomers and predict the most stable form in various environments.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of new compounds.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help assign experimental vibrational bands to specific molecular motions. derpharmachemica.com

NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts is a standard computational task. core.ac.ukrsc.orgacs.org These predictions, when compared with experimental data, can confirm the proposed structure of this compound. The chemical shifts would be particularly sensitive to the electronic environment of each nucleus. core.ac.uk

Reaction Pathway Modeling and Transition State Theory for Transformations

Understanding the reactivity of this compound would involve modeling its potential chemical transformations. This includes identifying the structures of transition states and calculating the activation energies for various reactions. Such studies could explore, for example, electrophilic substitution on the rings or reactions involving the amino and N-oxide groups.

Exploration of Aromaticity and Stability Profiles

Both the pyrimidine and pyridine rings in the molecule are aromatic. libretexts.orgpressbooks.publibretexts.org Aromaticity is a key factor in the stability and reactivity of cyclic conjugated systems. Computational methods can quantify the aromaticity of each ring using various indices, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These calculations would reveal how the substitution pattern and the N-oxide group influence the aromatic character of each heterocyclic ring.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrimidine (B1678525) rings. The N-oxide group causes a significant downfield shift for the protons on the pyridine ring, particularly those in the ortho positions (H-2', H-6'), compared to non-oxidized pyridine. The protons on the pyrimidine ring and the amino group protons will also exhibit characteristic chemical shifts. In the ¹³C NMR spectrum, the carbons of the pyridine N-oxide ring are typically observed at specific chemical shifts, with the carbon atoms adjacent to the nitrogen oxide showing unique values. rsc.orgacs.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Solid-State NMR (ssNMR): While solution NMR averages out anisotropic interactions, solid-state NMR provides information on the compound's structure in its solid form. emory.edu This technique is particularly valuable for studying polymorphism, identifying different crystalline forms, and analyzing intermolecular interactions such as hydrogen bonding involving the amino group and the N-oxide oxygen. acs.org Magic-angle spinning (MAS) is a crucial technique in ssNMR used to reduce line broadening and obtain high-resolution spectra from solid samples. emory.edu

Predicted NMR Chemical Shifts (δ) in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine H-5 | ~6.8 | ~108 |

| Pyrimidine H-6 | ~8.3 | ~159 |

| Pyridine H-2', H-6' | ~8.4 | ~139 |

| Pyridine H-3', H-5' | ~7.9 | ~126 |

| Pyrimidine C-2 | - | ~162 |

| Pyrimidine C-4 | - | ~164 |

| Pyrimidine C-5 | ~6.8 | ~108 |

| Pyrimidine C-6 | ~8.3 | ~159 |

| Pyridine C-2', C-6' | - | ~139 |

| Pyridine C-3', C-5' | - | ~126 |

| Pyridine C-4' | - | ~140 |

Note: These are predicted values based on data for 2-aminopyrimidine (B69317) and 4-substituted pyridine N-oxides and may vary based on experimental conditions. rsc.orgchemicalbook.comresearchgate.netchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the 3200-3500 cm⁻¹ region. ijirset.com The N-oxide group exhibits a strong characteristic stretching vibration (νN-O) typically found between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyrimidine and pyridine rings would appear in the 1400-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring breathing and stretching modes are often strong in Raman spectra. nih.gov The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum, aiding in a complete vibrational assignment. americanpharmaceuticalreview.comnih.gov

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3200 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 |

| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 |

Note: Values are based on typical ranges for aminopyrimidines and pyridine N-oxides. ijirset.comnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically <5 ppm), the exact molecular formula (C₉H₈N₄O) can be unequivocally determined.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which provides further structural confirmation. For pyridine N-oxides, a characteristic and diagnostic fragmentation is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ ion. researchgate.netnih.gov Another common fragmentation pathway involves the loss of an OH radical ([M-17]⁺). researchgate.net Other expected fragmentations include the cleavage of the C-C bond linking the two heterocyclic rings and subsequent fragmentation of the individual pyrimidine and pyridine ions.

Predicted Mass Spectrometry Fragments

| Ion | m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 189.0771 | Protonated Molecular Ion |

| [M]⁺˙ | 188.0698 | Molecular Ion |

| [M-O]⁺˙ | 172.0749 | Loss of Oxygen from N-Oxide |

| [C₅H₄N]⁺ | 78.0344 | Pyridine fragment |

Note: Fragmentation is dependent on ionization technique and energy. nih.govcdnsciencepub.commassbank.eu

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles with atomic precision. nih.govnih.gov

For this compound, a crystal structure would reveal the relative orientation of the pyridine and pyrimidine rings. It would also provide unambiguous evidence of intermolecular interactions, such as hydrogen bonds formed between the amino group of one molecule and the N-oxide oxygen atom of a neighboring molecule, which dictate the crystal packing. While no specific crystal structure for this exact compound is publicly available, analysis of related structures like 4-cyanopyridine-N-oxide provides insight into the expected crystal systems and packing motifs. calstate.edu

Hypothetical Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.9 |

| b (Å) | ~6.1 |

| c (Å) | ~11.6 |

| β (°) | ~88.6 |

Note: Data is hypothetical, based on the published structure of the related compound 4-cyanopyridine-N-oxide for illustrative purposes. calstate.edu

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS in a research context for reaction monitoring/separation )

Chromatographic techniques are vital for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. dtic.mil A reversed-phase HPLC method would likely be effective, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic or trifluoroacetic acid to ensure good peak shape. helixchrom.comsielc.com Detection is typically performed using a UV detector, as the aromatic rings provide strong chromophores. A purity assessment is made by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): In a research context, GC-MS can be a powerful tool for monitoring the progress of a chemical reaction in real-time or near real-time, especially for identifying volatile intermediates or byproducts. hidenanalytical.comnih.gov However, due to the polarity and likely low volatility of this compound, direct analysis by GC may be challenging without prior chemical derivatization to increase its volatility and thermal stability. chromforum.orgmdpi.com

Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This is a representative method and would require optimization for this specific analyte. helixchrom.comsielc.com

Applications of 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide in Non Biological Chemical Research

Coordination Chemistry and Metal Complexation

The molecular architecture of 4-(4-aminopyrimidin-2-yl)pyridine 1-oxide, featuring multiple nitrogen and oxygen donor sites, makes it a promising candidate for the development of novel ligands in coordination chemistry. The aminopyrimidine group offers two potential coordination sites through its ring and amino nitrogens, while the pyridine (B92270) N-oxide provides a strong coordinating oxygen atom. wikipedia.orgnih.gov

Design of Novel Ligands for Transition Metal Catalysis

The pyridine N-oxide moiety is a well-known and effective ligand in transition metal catalysis. researchgate.net The oxygen atom of the N-oxide group is a strong electron donor, capable of coordinating to a variety of transition metals. wikipedia.orgwikipedia.org This coordination can influence the electronic properties of the metal center, thereby modulating its catalytic activity. For instance, pyridine N-oxide ligands have been successfully employed in various catalytic transformations. scripps.eduacs.org

Similarly, aminopyrimidine derivatives are versatile ligands that can coordinate to metal centers in several ways, including monodentate, bidentate, and bridging modes. nih.govresearchgate.nettandfonline.commdpi.com The presence of both the pyridine N-oxide and aminopyrimidine functionalities in a single molecule offers the potential for creating multidentate ligands. These ligands can form stable chelate complexes with transition metals, which is often a desirable feature for enhancing catalytic performance and stability. The synthesis of new Schiff-base ligands incorporating pyridine N-oxide functionality for transition metal complexes highlights the ongoing interest in this class of compounds for catalytic applications. digitellinc.com

The combination of a soft nitrogen donor from the pyrimidine (B1678525) ring and a hard oxygen donor from the N-oxide group could lead to ligands with unique electronic and steric properties, potentially enabling novel catalytic activities or selectivities in reactions such as cross-coupling, oxidation, and hydrogenation.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel MOFs. Both pyridine N-oxides and aminopyrimidines have been independently used to construct MOFs.

Pyridine N-oxide derivatives have been utilized as co-ligands in the formation of MOFs, where the N-oxide group coordinates to the metal centers. rsc.orgacs.org For example, a three-dimensional MOF has been synthesized using 3,5-pyridinedicarboxylic acid N-oxide, which features an unprecedented dinuclear zinc secondary building unit. rsc.org The use of bidentate pyridine N-oxide co-ligands in conjunction with dicarboxylates has also led to the formation of new MOF structures with permanent porosity. acs.org

Aminopyrimidine units can also act as effective linkers in MOFs. Their ability to form coordination polymers with various metal ions is well-documented. tandfonline.com The incorporation of the this compound scaffold into MOFs could lead to materials with interesting topologies and potential applications in gas storage, separation, and catalysis. The presence of the amino group could also serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Material Science Applications

The unique electronic and structural features of the this compound scaffold suggest its potential for applications in material science, particularly in the development of optoelectronic materials and supramolecular assemblies.

Photophysical Properties and Optoelectronic Material Development

Both aminopyrimidine and pyridine N-oxide derivatives are known to exhibit interesting photophysical properties. The introduction of an N-oxide group into a heterocyclic system can enable "turn-on" fluorescence through an intramolecular charge transfer (ICT) process. rsc.org The zwitterionic nature of the N-oxide bond can enhance water solubility and facilitate the design of fluorescent probes. rsc.org Recent research has focused on the synthesis and photophysical characteristics of various pyridine N-oxide derivatives, highlighting their potential as luminescent materials. researchgate.net

Aminopyrimidine derivatives have also been studied for their luminescent properties, which can be tuned by the nature and position of substituents. researchgate.net The fluorescence of aminopyrimidines can be influenced by the solvent environment and the presence of different functional groups. researchgate.netchemrxiv.org The combination of an electron-donating amino group and an electron-withdrawing pyrimidine ring can lead to compounds with significant intramolecular charge-transfer character, which is often associated with desirable photophysical properties. nih.govacs.org The conjugation of these two moieties in this compound could result in novel fluorophores with applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The potential for these compounds to exhibit distinct luminescent responses to external stimuli such as solvent polarity and temperature is also an area of interest. acs.org

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in self-assembly processes. The amino group and the N-H of the pyrimidine ring can act as hydrogen bond donors, while the pyridine N-oxide oxygen and the pyrimidine ring nitrogens can act as hydrogen bond acceptors.

Pyridine N-oxides are known to form supramolecular networks through C-H···O hydrogen bonding. rsc.orgrsc.org This ability to form extended structures is a key aspect of supramolecular chemistry. Similarly, aminopyrimidine derivatives can self-assemble through hydrogen bonding to form various structures. The principles of self-assembly are fundamental in creating complex and functional materials from molecular building blocks. nih.govrsc.org The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions in derivatives of amino acids and other nitrogen-containing heterocycles has been extensively studied to create soft materials and nanostructures. nih.govrsc.org The combination of these functionalities in one molecule could lead to the formation of complex and robust supramolecular architectures, such as tapes, sheets, or three-dimensional networks, with potential applications in areas like crystal engineering and nanotechnology.

Organocatalysis and Acid-Base Catalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Both pyridine N-oxides and aminopyrimidines have been explored as organocatalysts.

Pyridine N-oxides, acting as Lewis bases, can activate various substrates. nih.gov They have been shown to be efficient organocatalysts for reactions such as the enantioselective allylation of aldehydes. acs.orgnih.gov The nucleophilic oxygen atom of the N-oxide is key to its catalytic activity. acs.org Chiral pyridine N-oxides have been designed as effective nucleophilic organocatalysts for various transformations. nih.govacs.org

The aminopyrimidine moiety can also participate in catalysis. The 4'-aminopyrimidine ring of thiamin diphosphate, a natural cofactor, plays a crucial role in acid-base catalysis during enzymatic reactions. nih.gov Furthermore, chiral primary amines containing a pyrimidine unit have been developed as organocatalysts for Michael additions. thieme-connect.com The amino group can act as a Brønsted base or participate in hydrogen bonding to activate substrates. The combination of a Lewis basic pyridine N-oxide and a potentially Brønsted basic/acidic aminopyrimidine in a single molecule could lead to bifunctional organocatalysts with enhanced reactivity and selectivity. Such catalysts could be valuable in a range of asymmetric transformations. mdpi.commdpi.com

Role as a Building Block in Complex Chemical Synthesis

Extensive searches of scientific literature and chemical databases did not yield specific information or documented examples of the use of This compound as a building block in complex chemical synthesis. Therefore, its specific role in this capacity is not established in published research.

However, based on the known reactivity of its constituent functional groups—the 4-aminopyrimidine (B60600) ring and the pyridine 1-oxide moiety—a potential role as a versatile synthetic intermediate can be postulated. The presence of multiple reactive sites would theoretically allow this compound to serve as a scaffold for the construction of more complex molecular architectures. The following discussion outlines these hypothetical applications, drawing parallels from the established chemistry of related compounds.

The pyridine 1-oxide group is known to activate the pyridine ring for both nucleophilic and electrophilic substitution. For instance, the N-oxide can facilitate nitration at the positions ortho and para to the nitrogen, although the existing 2-substituent would direct this to specific locations. More commonly, the N-oxide can be used to introduce substituents at the 2- and 6-positions. Furthermore, the oxygen atom of the N-oxide can be removed through deoxygenation reactions, typically using reagents like phosphorus trichloride (B1173362) or catalytic hydrogenation, which would yield the corresponding pyridine derivative.

The 4-aminopyrimidine moiety also presents several opportunities for synthetic elaboration. The amino group can undergo a variety of common transformations, such as acylation, alkylation, or participation in coupling reactions like the Buchwald-Hartwig amination to form more complex amines. The pyrimidine ring itself can be subject to modification, although it is generally less reactive towards electrophilic substitution than benzene.

The bifunctional nature of This compound , containing both a pyridine N-oxide and an aminopyrimidine, could theoretically be exploited for the regioselective synthesis of complex heterocyclic systems. For example, one functional group could be protected while the other is reacted, and vice versa, allowing for a stepwise construction of a larger molecule.

Below is an illustrative table of potential synthetic transformations that This compound could undergo, based on the known reactivity of its functional groups. It is crucial to note that these are hypothetical reactions for this specific compound.

Table 1: Hypothetical Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product | Purpose in Synthesis |

| Deoxygenation | PCl₃, heat or H₂, Pd/C | 4-(4-Aminopyrimidin-2-yl)pyridine | Removal of the N-oxide to form the parent pyridine. |

| Acylation of Amino Group | Acetic anhydride (B1165640), pyridine | 4-(4-Acetamidopyrimidin-2-yl)pyridine 1-oxide | Protection of the amino group or introduction of an amide functional group. |

| Sandmeyer-type Reaction | NaNO₂, HCl then CuX | 4-(4-Halopyrimidin-2-yl)pyridine 1-oxide (X = Cl, Br) | Conversion of the amino group to a halide for further cross-coupling reactions. |

| Nucleophilic Aromatic Substitution | R-NH₂, base | 4-(4-(Alkylamino)pyrimidin-2-yl)pyridine 1-oxide | Introduction of substituted amino groups. |

Future Research Directions and Emerging Trends for 4 4 Aminopyrimidin 2 Yl Pyridine 1 Oxide

Green Chemistry Approaches in Synthesis and Functionalization

The principles of green chemistry are fundamentally reshaping the synthesis and modification of heterocyclic compounds. For a molecule like 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide, these principles can be applied to develop more sustainable and efficient manufacturing processes.

Future research will likely focus on the development of catalytic systems that minimize waste and avoid hazardous reagents. For the synthesis of the 2-aminopyrimidine (B69317) core, researchers are exploring the use of reusable, heterogeneous catalysts. For instance, chitosan (B1678972), a biodegradable polymer rich in active –NH2 and –OH groups, has been successfully employed as a renewable catalyst for the synthesis of 2-aminopyrimidine derivatives under solvent-free conditions. rsc.org Similarly, the oxidation of the pyridine (B92270) nitrogen to the N-oxide can be achieved using greener oxidants like hydrogen peroxide in the presence of efficient catalysts such as titanium silicalite (TS-1) in a continuous flow reactor, which enhances safety and efficiency. organic-chemistry.org

The functionalization of the pyridine N-oxide ring is another area where green chemistry can make a significant impact. Photoredox catalysis, using visible light as a renewable energy source, has emerged as a powerful tool for C–H functionalization. acs.orgacs.org This approach could enable the selective introduction of new functional groups onto the pyridine ring of this compound without the need for pre-functionalized starting materials, thus improving atom economy. acs.orgrsc.org

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Renewable Catalysts | Use of catalysts like chitosan for the formation of the aminopyrimidine ring. rsc.org | Reduced reliance on heavy metals, biodegradability, and catalyst reusability. |

| Flow Chemistry | Continuous flow synthesis of the entire molecule or its intermediates. researchgate.netfigshare.comvapourtec.comthieme-connect.de | Improved safety, better heat and mass transfer, and potential for automation. mdpi.com |

| Photoredox Catalysis | Selective C-H functionalization of the pyridine N-oxide ring using light as an energy source. acs.orgacs.orgchemrxiv.org | High selectivity, mild reaction conditions, and avoidance of stoichiometric reagents. |

| Solvent-Free Reactions | Performing synthesis or functionalization steps in the absence of traditional organic solvents. rsc.orgmdpi.comnih.gov | Reduced solvent waste, lower environmental impact, and simplified purification. |

Machine Learning and AI-Driven Discovery of Novel Reactivity and Properties

Furthermore, ML algorithms can predict the physicochemical and biological properties of this compound and its derivatives. aip.orgarxiv.orgresearchgate.netornl.gov By learning from the properties of existing compounds, these models can estimate properties such as solubility, binding affinity to a target protein, or electronic properties. aip.orgnumberanalytics.com This predictive power can significantly reduce the time and cost associated with experimental screening and optimization in areas like drug discovery and materials science. An "informed learning" approach, which incorporates prior scientific knowledge into the ML pipeline, has shown improved extrapolation power for predicting the properties of new materials. arxiv.orgresearchgate.net

| AI/ML Application | Potential for this compound | Expected Outcome |

| Reactivity Prediction | Predicting the regioselectivity of C-H functionalization or other reactions. technologynetworks.com | Faster discovery of novel synthetic routes and derivatives. |

| Property Prediction | Estimating solubility, bioactivity, and electronic properties of new analogs. aip.orgnumberanalytics.com | Accelerated identification of lead compounds for specific applications. |

| De Novo Design | Generating novel molecular structures based on this compound with desired properties. | Exploration of a wider chemical space for innovative materials and therapeutics. |

| Automated Synthesis | AI-guided robotic platforms for the synthesis and testing of new derivatives. researchgate.net | High-throughput screening and optimization of reaction conditions. |

Development of Advanced Analytical Tools for In-Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced analytical tools that allow for the in-situ monitoring of reactions are becoming increasingly important. rsc.org

For the synthesis and functionalization of this compound, techniques that can track the formation of intermediates and byproducts in real-time are highly valuable. Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, coupled with reaction vessels, can provide a continuous stream of data on the concentrations of different species throughout the course of a reaction. youtube.com This allows for the precise determination of reaction kinetics and the identification of transient intermediates that may hold the key to understanding the reaction mechanism.

Electroanalytical techniques, such as cyclic voltammetry, can be employed to study the redox properties of this compound and its intermediates. rsc.org This is particularly relevant given the presence of the readily reducible N-oxide group and the electron-rich aminopyrimidine ring. In-situ spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, can provide detailed information about the structure and reactivity of electrochemically generated species.

| Analytical Tool | Application in the Study of this compound | Information Gained |

| In-situ IR/Raman Spectroscopy | Monitoring the progress of synthesis and functionalization reactions in real-time. youtube.com | Reaction kinetics, identification of intermediates, and mechanistic insights. |

| In-situ NMR Spectroscopy | Observing the transformation of starting materials to products without the need for sampling. | Detailed structural information on all species in the reaction mixture. |

| Electroanalytical Methods | Investigating the redox behavior and probing redox-active intermediates. rsc.org | Understanding the electronic properties and potential for electrochemical transformations. |

| Time-Resolved Mass Spectrometry | Detecting and identifying short-lived intermediates in the gas phase. | Elucidation of complex reaction pathways and fragmentation patterns. |

Exploration of Unconventional Reaction Media and Conditions

Moving beyond traditional solvent-based, batch-wise chemistry can unlock new reactivity and improve the sustainability of chemical processes. The exploration of unconventional reaction media and conditions is a promising future direction for the synthesis and functionalization of this compound.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesis. novapublishers.comscispace.comresearchgate.net High-energy ball milling can bring reactants into close contact, often leading to faster reactions and different product selectivities compared to solution-phase chemistry. The synthesis of the core structure or subsequent functionalization of this compound could be explored under mechanochemical conditions. The development of time-resolved in-situ monitoring techniques for mechanochemical reactions is providing unprecedented insights into these transformations. bam.denih.gov

The use of continuous flow chemistry is another area of significant interest. researchgate.netvapourtec.comthieme-connect.de Performing reactions in microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved safety, and the ability to perform reactions that are difficult to control in batch. The synthesis of 2-aminopyrimidines has been successfully adapted to flow conditions, suggesting that a continuous process for this compound is feasible. researchgate.netfigshare.comthieme-connect.de

Furthermore, the use of alternative solvents such as ionic liquids or deep eutectic solvents could offer advantages in terms of thermal stability, recyclability, and unique solvation effects that can influence reaction outcomes.

| Unconventional Approach | Potential Application for this compound | Key Advantages |

| Mechanochemistry | Solvent-free synthesis of the core structure or its derivatives. novapublishers.comscispace.comresearchgate.net | Reduced solvent waste, potentially faster reactions, and access to novel reactivity. |

| Continuous Flow Chemistry | Automated and scalable synthesis of the target compound. researchgate.netvapourtec.comthieme-connect.de | Enhanced safety, precise process control, and improved efficiency. mdpi.com |

| Ionic Liquids/Deep Eutectic Solvents | As alternative reaction media for synthesis and functionalization. | Low volatility, high thermal stability, and potential for catalyst recycling. |

| Microwave-Assisted Synthesis | Rapid heating to accelerate reaction rates. | Reduced reaction times and potential for improved yields. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide, and how can purity be ensured?

- Answer: Synthesis typically involves functionalizing pyridine 1-oxide derivatives via nucleophilic substitution or coupling reactions. For example, pyridine N-oxide intermediates (e.g., 4-styrylpyridine 1-oxide) can undergo aminopyrimidine group introduction under controlled pH and temperature conditions . Purification often employs column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) and verification via HPLC. Purity validation requires LC-MS/MS for mass confirmation and NMR for structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

- LC-MS/MS: Validates molecular weight and detects impurities using optimized gradients (e.g., 0.1% formic acid in water/acetonitrile) .

- NMR (¹H/¹³C): Confirms hydrogen bonding patterns and aromatic proton environments, particularly the N-oxide moiety’s deshielding effects .

- X-ray crystallography: Resolves supramolecular structures, such as hydrogen-bonded networks, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation risks, as the compound may cause respiratory irritation .

- Emergency measures: Install eyewash stations and emergency showers; rinse exposed areas immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers design experiments to investigate the fluorescence properties of this compound derivatives?

- Answer:

- Derivatization: Attach fluorophores (e.g., carbazole groups) via Suzuki coupling to enhance emission intensity .

- Solvent polarity studies: Measure emission spectra in solvents of varying polarity (e.g., DMSO, hexane) to assess Stokes shifts and dipole interactions .

- Quantum yield calculation: Compare integrated fluorescence intensities against reference standards (e.g., quinine sulfate) .

Q. How should contradictory data on reaction byproducts be resolved during synthesis?

- Answer:

- Byproduct identification: Use high-resolution LC-MS/MS to distinguish isomers (e.g., 4-styrylpyridine vs. 4-phenethylpyridine) based on fragmentation patterns .

- Comparative synthesis: Prepare suspected byproducts independently (e.g., via alternative routes) and match retention times/spectral data .

Q. What experimental approaches can elucidate the impact of pKa on the compound’s reactivity?

- Answer:

- Potentiometric titration: Determine pKa values in aqueous/organic solvent mixtures to model protonation states .

- Kinetic studies: Monitor reaction rates (e.g., nucleophilic substitution) under varying pH conditions to correlate acidity with reactivity .

Q. How can forced degradation studies be structured to evaluate the compound’s stability?

- Answer:

- Stress conditions: Expose the compound to heat (40–80°C), UV light, and oxidative/reductive agents (e.g., H₂O₂, NaBH₄) .

- Degradation product profiling: Use LC-MS/MS with charged aerosol detection (CAD) to quantify impurities and validate degradation pathways .

Q. What methodologies are effective for studying hydrogen bonding and supramolecular assembly in crystalline forms?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.